molecular formula C14H26N2O3 B11845717 tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B11845717
M. Wt: 270.37 g/mol
InChI Key: CCLGYIFIMCUREG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)8-11(9-17)15-10-14/h11,15,17H,4-10H2,1-3H3

InChI Key

CCLGYIFIMCUREG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)CO

Origin of Product

United States

Preparation Methods

Key Steps

  • Spiro Ring Synthesis

    • Method : One-step domino reactions using Pd(OAc)₂-PPh₃ catalysis for C–C bond formation and spiro scaffold assembly.

    • Reagents : Yne-en-ynes and aryl halides.

    • Conditions : Inert atmosphere (N₂), moderate temperatures (e.g., 80–100°C).

    • Outcome : Direct formation of the spiro ring with exocyclic double bonds.

  • Hydroxymethylation

    • Method : Reduction of nitrile groups or hydrolysis of chloroethyl intermediates.

    • Reagents :

      • Step 1 : Ethyl bromoacetate and sodium hydride for alkylation.

      • Step 2 : Hydrogenation (H₂, Raney Ni) to reduce nitriles to amines.

    • Conditions : Anhydrous THF, 0–20°C for alkylation; ethanol, 40°C, 50 psi H₂ for hydrogenation.

  • tert-Butyl Esterification

    • Method : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

    • Conditions : Inert atmosphere (N₂), room temperature, followed by purification via recrystallization or chromatography.

Industrial-Scale Synthesis via Four-Step Routes

Patents describe scalable methods optimized for high yields and cost efficiency.

Stepwise Synthesis (Patent CN111518015A)

Step Reagents/Conditions Key Intermediate Yield
11,4-Dioxaspiro[4.5]decane-8-ketone + p-methylsulfonylmethylisocyanitrile, K t-BuO⁻1,4-Dioxaspiro[4.5]decane-8-carbonitrileNot reported
21-Bromo-2-chloroethane, LDA8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrileNot reported
3H₂ (50 psi), Raney Ni, then t-BuOCO₂Cltert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate~60–70% (estimated)
4Pyridinium p-toluenesulfonate (PPTS), acetone/H₂OFinal compound~50–60% (estimated)

Advantages : Uses cheap starting materials (e.g., 1,4-dioxaspiro[4.5]decane-8-ketone) and avoids complex intermediates.

Palladium-Catalyzed Domino Reactions

A one-pot method reported in Organic & Biomolecular Chemistry achieves spiro ring formation via regioselective coupling.

Reaction Scheme

Yne-en-ynes + Aryl halide → 2,8-Diazaspiro[4.5]decane core + Exocyclic double bonds

Parameter Details
CatalystPd(OAc)₂-PPh₃
SolventDioxane or THF
Temperature80–100°C
YieldModerate (not quantified)

Mechanistic Insight :

  • C–C Bond Formation : Pd-mediated coupling between sp²-sp³ carbons.

  • Spiro Cyclization : Intramolecular nucleophilic attack forms the 2,8-diazaspiro system.

Limitations : Requires aryl halides, limiting substrate scope.

Alternative Functionalization Pathways

Hydrogenation-Driven Synthesis (Patent CN111533745A)

  • Triethyloxonium Tetrafluoroborate : Converts amines to iminium intermediates.

  • Hydrazine Derivatives : Introduce amino groups via nucleophilic displacement.

  • Ring-Closing Metathesis : Sodium ethoxide in ethanol facilitates cyclization.

Borane-Mediated Reduction (Patent CN111574537B)

Step Reagents Conditions
1Ethyl bromoacetateTHF, 66°C reflux
2H₂, Raney NiEtOH, 40°C, 50 psi
3NaOEtEtOH, 0–25°C
4BH₃·SMe₂THF, 0–25°C

Outcome : tert-Butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-formate (structurally analogous).

Comparative Analysis of Methods

Method Steps Yield Scalability Key Reagents
Pd-Catalyzed Domino1ModerateLowPd(OAc)₂-PPh₃
Four-Step Patent4~50–70%HighRaney Ni, PPTS
Borane-Mediated4~60%ModerateBH₃·SMe₂

Optimal Choice : The four-step method (Patent CN111518015A) balances yield and scalability, making it suitable for industrial production.

Data Tables: Reagent and Condition Summaries

Table 1: Reagents for Hydroxymethylation

Step Reagent Role Source
1Ethyl bromoacetateAlkylation
2H₂, Raney NiNitrile reduction
3BH₃·SMe₂Amide reduction

Table 2: Solvent and Temperature Profiles

Method Solvent Temperature Range Pressure
Pd-CatalyzedDioxane80–100°CAmbient
Patent CN111518015ATHF/MeOH0–70°C50 psi (H₂)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.

    Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.

Major Products Formed

Scientific Research Applications

Overview

Tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
Cell LineIC50 (µM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)25

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique spirocyclic structure allows for diverse modifications leading to the development of novel compounds with enhanced biological activities.

Biological Studies

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : The compound can bind to various receptors, influencing critical signal transduction processes.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of derivatives of this compound against clinical isolates. The findings indicated that structural modifications significantly enhanced antimicrobial potency.

Evaluation of Anticancer Effects

Recent research focused on the anticancer potential of this compound in combination with established chemotherapeutic agents. Results showed synergistic effects that improved treatment efficacy in resistant cancer cell lines.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its ability to undergo condensation and substitution reactions. The molecular targets and pathways involved are primarily related to its reactivity with various reagents, leading to the formation of new chemical entities with potential biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1824204-91-2
  • Molecular Formula : C₁₄H₂₆N₂O₃
  • Molecular Weight : 270.37 g/mol
  • Structure : Features a spirocyclic core with a hydroxymethyl (-CH₂OH) substituent at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 8 .

Key Applications :
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and modulators of biological targets due to its spirocyclic rigidity and functional group diversity .

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table highlights structural analogs and their key differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate 3: -CH₂OH C₁₄H₂₆N₂O₃ 270.37 Hydroxymethyl enhances hydrophilicity; Boc protection enables selective deprotection.
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3: -C=O C₁₃H₂₂N₂O₃ 254.33 Oxo group increases electrophilicity; used in ketone-based conjugations.
tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 3: -CH₃ C₁₄H₂₇ClN₂O₂ 290.83 Methyl group improves lipophilicity; hydrochloride salt enhances stability.
tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate 4: -OH C₁₄H₂₅NO₃ 255.36 Hydroxyl group at position 4 alters stereoelectronic properties.
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1: -C=O C₁₃H₂₂N₂O₃ 254.33 Oxo group at position 1 modifies reactivity in ring-opening reactions.

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl group in the target compound increases aqueous solubility compared to methyl or oxo derivatives, as evidenced by logP values (estimated logP ~1.5 vs. ~2.2 for methyl analog) .
  • Stability : Boc-protected analogs (e.g., target compound, 3-oxo) show stability under acidic conditions, while hydrochloride salts (e.g., 3-methyl derivative) are hygroscopic and require inert storage .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The molecular formula of this compound is C13H22N2O4C_{13}H_{22}N_{2}O_{4}, with a molecular weight of 270.32 g/mol. Its structural representation includes a hydroxymethyl group that may influence its biological interactions.

PropertyValue
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
IUPAC NameThis compound
InChI KeyFPBPHUHHAPGITQ-UHFFFAOYSA-N

Medicinal Chemistry Applications

Research indicates that this compound may serve as a building block for synthesizing drug candidates targeting neurological disorders. Its spirocyclic structure enhances interactions with biological targets, potentially leading to improved efficacy in drug development .

The compound is believed to act primarily as an enzyme inhibitor. It binds to the active sites of specific enzymes, thereby hindering substrate binding and catalytic activity. This mechanism is particularly relevant in the context of diseases where enzyme regulation is crucial for therapeutic intervention.

Anticancer Activity

A notable study explored the anticancer properties of similar spirocyclic compounds, demonstrating that they exhibited significant cytotoxicity against various cancer cell lines. The unique three-dimensional structure of these compounds was linked to their enhanced binding affinity for protein targets involved in cancer progression .

Inhibition Studies

In vitro studies have shown that this compound can inhibit the Type III secretion system (T3SS) in Gram-negative bacteria, which is a critical virulence factor for pathogens like E. coli. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion activity, suggesting potential applications in combating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylatePotential anticancer activity
Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylateEnzyme inhibition

The comparison indicates that while all these compounds share a similar structural framework, their biological activities may vary significantly based on their specific functional groups and spatial configurations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate, and what experimental conditions optimize yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Stepwise alkylation : Use of NaH in THF for deprotonation, followed by nucleophilic substitution with tert-butyl acrylate derivatives (e.g., tert-butyl prop-2-enoate) .

  • Reductive amination : LiAlH4 reduction of methyl esters (e.g., methyl 2-benzyl-8-substituted-2,8-diazaspiro[4.5]decane-4-carboxylate) to yield hydroxymethyl derivatives, with purification via gradient column chromatography (0–100% MeOH in DCM) .

    • Optimization : Reaction yields (64–74%) depend on stoichiometry of reducing agents (e.g., LiAlH4) and chromatographic resolution.
    Synthetic Step Reagents/Conditions Yield Reference
    Alkylation with NaHTHF, tert-butyl acrylate~65%
    LiAlH4 ReductionDCM/MeOH gradient chromatography64–74%

Q. How can researchers ensure purity and structural fidelity of this spirocyclic compound during synthesis?

  • Analytical Techniques :

  • Chromatography : Silica gel column chromatography with DCM/MeOH gradients resolves polar impurities .
  • Spectroscopy : Confirm spirocyclic structure via 1^1H NMR (e.g., characteristic splitting patterns for diazaspiro rings) and HRMS (exact mass: 276.1838 g/mol for related derivatives) .
    • Purity Standards : Commercial batches (≥97% purity) use HPLC with C18 columns for validation, though academic labs should replicate these protocols .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of diazaspiro derivatives, such as autophagy modulation vs. kinase inhibition?

  • Data Reconciliation :

  • Target Profiling : Use biochemical assays (e.g., kinase inhibition screens vs. lysosomal activity markers) to differentiate mechanisms. Derivatives like RH1096 modulate autophagy via LAMP1 targeting, while others (e.g., DDR1 inhibitors) show kinase specificity .
  • Structural Analysis : Compare substituent effects; hydroxymethyl groups enhance lysosome interaction, whereas aryl groups favor kinase binding pockets .
    • Table : Biological Activities of Derivatives
Derivative Biological Target Activity Reference
RH1096 (hydroxymethyl)LAMP1/autophagy pathwayInduces autophagic flux
Compound B (trifluoroethyl)DDR1 kinaseFibrosis inhibition

Q. How can structure-activity relationship (SAR) studies be designed to optimize the hydroxymethyl-substituted diazaspiro scaffold for CNS applications?

  • Methodological Framework :

Analog Synthesis : Introduce substituents at C3 (e.g., alkyl, fluorinated groups) via reductive amination or Suzuki coupling .

Permeability Assays : Use PAMPA-BBB to predict blood-brain barrier penetration .

In Vivo Validation : Test anticonvulsant activity in rodent models, as done for structurally similar 1,3-diazaspiro[4.5]decane derivatives .

  • Critical Parameters : LogP (<3) and polar surface area (<60 Ų) are key for CNS bioavailability .

Q. What advanced analytical methods resolve stereochemical ambiguities in diazaspiro compounds, particularly at the hydroxymethyl position?

  • Techniques :

  • Chiral HPLC : Use Chiralpak® columns with hexane/ethanol gradients to separate enantiomers (e.g., (7S,9R)-configured spirocycles) .
  • X-ray Crystallography : Resolve absolute configuration, as applied to related tert-butyl diazaspiro carboxylates in protein-ligand complexes .
    • Case Study : Enantioselective synthesis of (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate achieved via phosphoramidite-ligand-mediated catalysis (89% ee) .

Data Contradiction Analysis

Q. Why do yields vary significantly (50–74%) in LiAlH4-mediated reductions of diazaspiro esters?

  • Root Cause :

  • Steric Hindrance : Bulky tert-butyl groups slow reduction kinetics; longer reaction times (12–24 h) improve yields .
  • Byproduct Formation : Over-reduction to amines occurs if LiAlH4 is in excess; stoichiometric control (1:2 substrate:LiAlH4) is critical .
    • Mitigation : Monitor reactions via TLC and optimize chromatography gradients to isolate pure hydroxymethyl products .

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